molecular formula C6H5Cl2N3O B15277227 3,5-Dichloro-N'-hydroxypyridine-2-carboximidamide

3,5-Dichloro-N'-hydroxypyridine-2-carboximidamide

Cat. No.: B15277227
M. Wt: 206.03 g/mol
InChI Key: MULIVEWZRDAKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its synthesis involves the reaction of 3,5-dichloropyridine-2-carbonitrile via method B, as described in hit-to-lead optimization studies for selective antagonists targeting human receptors .

Key spectral data (from ):

  • ¹H NMR (DMSO-d6): δ 9.88 (br s, 1H), 8.56 (d, J = 4.6 Hz, 1H), 7.86 (d, J = 8.0 Hz, 1H), 7.82–7.78 (m, 1H), 7.39 (dd, J = 6.5, 5.4 Hz, 1H), 5.82 (br s, 2H).
  • ¹³C NMR (DMSO-d6): δ 150.0, 149.4, 148.2, 136.5, 124.0, 119.2.

Properties

Molecular Formula

C6H5Cl2N3O

Molecular Weight

206.03 g/mol

IUPAC Name

3,5-dichloro-N'-hydroxypyridine-2-carboximidamide

InChI

InChI=1S/C6H5Cl2N3O/c7-3-1-4(8)5(10-2-3)6(9)11-12/h1-2,12H,(H2,9,11)

InChI Key

MULIVEWZRDAKAK-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=NC(=C1Cl)/C(=N/O)/N)Cl

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=NO)N)Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

3,5-Dichloro-N’-hydroxypyridine-2-carboximidamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3,5-Dichloro-N’-hydroxypyridine-2-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-N’-hydroxypyridine-2-carboximidamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following table highlights structural and functional differences between 3,5-Dichloro-N'-hydroxypyridine-2-carboximidamide and 3-chloro-N-phenyl-phthalimide ():

Parameter This compound 3-Chloro-N-phenyl-phthalimide
Core Structure Pyridine ring Phthalimide (isoindole-1,3-dione)
Substituents - 3,5-Dichloro
- N'-Hydroxycarboximidamide
- 3-Chloro
- N-Phenyl
Key Functional Groups Carboximidamide, hydroxyl, pyridine Imide, chloro, phenyl
Synthetic Route Derived from 3,5-dichloropyridine-2-carbonitrile Used in polymer synthesis (e.g., polyimides)
Applications Hit-to-lead optimization for receptor antagonists Monomer for high-purity polyimides

Limitations in Comparative Studies

Direct comparative data on physicochemical properties (e.g., solubility, stability) or biological activity between these compounds are absent in the provided evidence. However, structural differences suggest divergent applications:

  • The pyridine derivative is tailored for medicinal chemistry due to its nitrogen-rich heterocycle and polar functional groups.
  • The phthalimide derivative is optimized for materials science, leveraging its aromatic and planar structure for polymer synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.